molecular formula C8H13NO3 B022349 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide CAS No. 67605-85-0

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide

Cat. No. B022349
CAS RN: 67605-85-0
M. Wt: 171.19 g/mol
InChI Key: VFFNZZXXTGXBOG-LURJTMIESA-N
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Description

“N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide” is a natural product found in Lyngbya majuscula . It is also known as N-Butyryl-L-homoserine lactone and N-butanoyl-L-homoserine lactone . The molecular formula is C8H13NO3 .


Molecular Structure Analysis

The molecular weight of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide” is 171.19 g/mol . The IUPAC name is N - [ (3 S )-2-oxooxolan-3-yl]butanamide . The InChI is InChI=1S/C8H13NO3/c1-2-3-7 (10)9-6-4-5-12-8 (6)11/h6H,2-5H2,1H3, (H,9,10)/t6-/m0/s1 . The Canonical SMILES is CCCC (=O)NC1CCOC1=O and the Isomeric SMILES is CCCC (=O)N [C@H]1CCOC1=O .


Physical And Chemical Properties Analysis

The molecular formula of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide” is C8H13NO3 . The molecular weight is 171.19 g/mol . The IUPAC name is N - [ (3 S )-2-oxooxolan-3-yl]butanamide .

Scientific Research Applications

Quorum Sensing Inhibition

C4-HSL: is a key molecule in the quorum sensing (QS) system of Gram-negative bacteria, which regulates various bacterial phenotypes, including virulence, secondary metabolite production, and biofilm maturation . The inhibition of QS can prevent bacterial infections, making C4-HSL and its analogs potential non-antibiotic therapeutic agents. For instance, C4-HSL synthase inhibitors like salicylic acid, tannic acid, and trans-cinnamaldehyde have been identified to effectively reduce QS-mediated virulence factors in Pseudomonas aeruginosa .

Antibacterial Biofilm Disruption

The compound’s role in QS also extends to the formation and maintenance of biofilms. Biofilms are a major cause of chronic infections and are notoriously resistant to antibiotics. By targeting the RhlI/RhlR QS system, C4-HSL can disrupt biofilm formation, thereby enhancing the efficacy of antibacterial treatments .

Antibody-Drug Conjugates (ADCs)

C4-HSL: serves as a cleavable linker in the synthesis of ADCs. These are sophisticated therapeutics that combine an antibody specific to cancer cells with a potent anti-cancer drug. The linker releases the drug within the target cell, minimizing systemic toxicity .

Anti-Quorum Sensing Therapeutics

Research has shown that C4-HSL aptamers can block quorum sensing and inhibit biofilm formation in Pseudomonas aeruginosa . This opens up avenues for the development of anti-QS therapeutics that can mitigate infections without contributing to antibiotic resistance .

Virulence Regulation

C4-HSL: is involved in the regulation of virulence in pathogenic bacteria. By modulating the QS pathways, it’s possible to control the expression of virulence factors, which is crucial for infection prevention and treatment strategies .

Synthetic Biology

In synthetic biology, C4-HSL can be used to engineer bacterial communication systems. By designing synthetic circuits that respond to C4-HSL , researchers can create bacteria that perform specific tasks when reaching a certain population density, such as producing a therapeutic compound or self-destructing .

Environmental Monitoring

C4-HSL: can be employed in biosensors to monitor environmental bacterial contamination. Bacteria engineered to respond to C4-HSL can indicate the presence of specific pathogens or the overall microbial load in a given environment .

Agricultural Applications

In agriculture, C4-HSL analogs can be used to control plant pathogens by disrupting their QS systems. This can lead to the development of novel biocontrol strategies that reduce the reliance on chemical pesticides .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435962
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide

CAS RN

67605-85-0
Record name N-Butyrylhomoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is quorum sensing, and what is the role of C4-HSL in this process?

A1: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. C4-HSL is a signaling molecule, or autoinducer, that plays a crucial role in the QS system of Pseudomonas aeruginosa. As bacterial populations grow, C4-HSL concentration increases. At a threshold concentration, C4-HSL binds to and activates its cognate transcriptional regulator, RhlR. This complex then binds to DNA, regulating the expression of various genes involved in virulence, biofilm formation, and other bacterial behaviors [, , , , , , ].

Q2: How does C4-HSL influence the production of virulence factors in Pseudomonas aeruginosa?

A2: C4-HSL, in conjunction with RhlR, directly regulates the expression of several virulence factor genes in Pseudomonas aeruginosa. This includes genes involved in the production of elastase (lasB), rhamnolipids (rhlAB), pyocyanin (phz1 operon), and the cytotoxic lectins PA-IL and PA-IIL [, , , , , , , ]. Additionally, C4-HSL can indirectly impact the production of other virulence factors through its interaction with the Las QS system, creating a complex regulatory network [, , ].

Q3: Can C4-HSL influence biofilm formation?

A3: Yes, C4-HSL plays a significant role in biofilm formation by Pseudomonas aeruginosa. Studies have shown that mutants deficient in C4-HSL production exhibit reduced biofilm formation compared to wild-type strains [, ]. This effect can be reversed by adding exogenous C4-HSL, restoring biofilm formation in these mutants [, ]. The mechanism involves C4-HSL-mediated regulation of genes involved in exopolysaccharide production, essential for biofilm development [, , ].

Q4: Does C4-HSL play a role in the interaction between Pseudomonas aeruginosa and other microorganisms?

A4: Yes, studies have shown that C4-HSL can influence the interactions between Pseudomonas aeruginosa and other microorganisms. For example, in co-cultures with the fungus Aspergillus fumigatus, the presence of C4-HSL has been linked to the modulation of biofilm formation and virulence factor production []. The specific roles and mechanisms of C4-HSL in these interactions are an active area of research.

Q5: Can environmental factors affect C4-HSL production and activity?

A5: Yes, environmental factors like temperature, iron availability, and phosphate levels can influence C4-HSL production and activity. For instance, C4-HSL production increases in iron-limited conditions, leading to enhanced twitching motility and reduced biofilm formation []. Conversely, high salt concentrations can inhibit C4-HSL production and, consequently, the production of rhamnolipids [].

Q6: Can interfering with C4-HSL signaling be a potential therapeutic strategy against Pseudomonas aeruginosa infections?

A6: Yes, targeting C4-HSL signaling is a promising approach for developing new treatments against Pseudomonas aeruginosa infections. Blocking C4-HSL production or its interaction with RhlR could potentially disrupt the expression of virulence factors and biofilm formation, thus attenuating the bacteria's pathogenicity [, , , , , , , ].

Q7: What are some strategies being explored to inhibit C4-HSL signaling?

A7: Several strategies are being investigated to inhibit C4-HSL signaling, including:

  • Development of C4-HSL analogs: These molecules can competitively bind to RhlR, preventing C4-HSL from activating the QS response [, ].
  • Quorum quenching enzymes: These enzymes can degrade C4-HSL, reducing its concentration and disrupting QS signaling [, ].
  • Inhibition of C4-HSL synthesis: Compounds that inhibit the activity of RhlI, the enzyme responsible for C4-HSL synthesis, are being investigated [, ].

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